![molecular formula C18H23N3O4 B2522733 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide CAS No. 923193-68-4](/img/structure/B2522733.png)

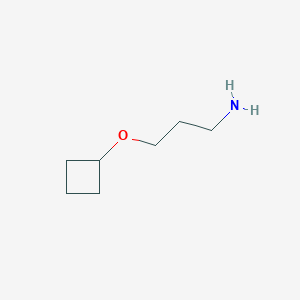

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and studied for their anticonvulsant activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with sulfonyl chlorides or acid chlorides . The reaction is carried out in dichloromethane at room temperature .Molecular Structure Analysis

The molecular structure of this compound is related to its crystal structure . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the reaction of an amino group with sulfonyl chlorides or acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the compounds was reported as a white solid with a melting point of 178°C .Applications De Recherche Scientifique

Supramolecular Arrangements and Crystallography

The preparation and study of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and related derivatives highlight their significance in understanding supramolecular arrangements through crystallography. These compounds, including ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate and others, have been scrutinized for their molecular and crystal structures. Crystallographic analysis has revealed that the crystals of these compounds do not contain solvent molecules and elucidated the impact of substituents on the cyclohexane ring in supramolecular configurations. The study identifies two types of structures based on the interactions between hydantoin rings, forming either dimers or ribbons, which are crucial for designing compounds with desired physical and chemical properties (Graus et al., 2010).

Synthesis and Antihypertensive Activity

A series of compounds structurally related to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide have been synthesized and evaluated for their potential antihypertensive activities. These compounds, particularly those substituted at the 8 position with various groups, were tested as antihypertensive agents, revealing insights into their activity related to alpha-adrenergic receptor antagonism. Such studies provide a foundation for the development of new therapeutic agents targeting hypertension, demonstrating the importance of structural modifications to achieve desired biological activities (Caroon et al., 1981).

Enantiodivergent Synthesis of Bis-Spiropyrrolidines

The enantiodivergent synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions showcases another facet of research involving 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide derivatives. This methodology employs azomethine ylides and π-deficient alkenes to generate compounds with up to four new chiral centers, highlighting the compound's versatility in synthesizing complex molecular architectures. Such synthetic strategies are instrumental in the development of novel compounds with potential applications in medicinal chemistry (Conde et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide is protein tyrosine phosphatase 1B . This enzyme plays a crucial role in cellular signaling pathways, particularly those involved in insulin signaling and glucose metabolism .

Mode of Action

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide interacts with protein tyrosine phosphatase 1B, acting as an inhibitor . This interaction results in the modulation of the enzyme’s activity, leading to alterations in the downstream signaling pathways .

Biochemical Pathways

The inhibition of protein tyrosine phosphatase 1B affects the insulin signaling pathway . This pathway is critical for the regulation of glucose metabolism in the body. By inhibiting this enzyme, the compound can potentially modulate the body’s response to insulin and glucose levels .

Result of Action

The molecular and cellular effects of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxybenzyl)acetamide’s action are primarily related to its impact on the insulin signaling pathway . By inhibiting protein tyrosine phosphatase 1B, the compound can potentially enhance insulin sensitivity and improve glucose metabolism .

Propriétés

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-25-14-7-5-6-13(10-14)11-19-15(22)12-21-16(23)18(20-17(21)24)8-3-2-4-9-18/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHPXHODSKDSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)

![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)

![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)

![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)

![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{4-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2522663.png)

![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)